molecular formula C23H18N6O2S3 B2527417 N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 389072-09-7

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2527417
CAS No.: 389072-09-7
M. Wt: 506.62
InChI Key: SWDDXANZOGTUEB-UHFFFAOYSA-N
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Description

The compound N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a heterocyclic derivative featuring:

  • A 1,3-benzothiazole moiety linked via a carbamoyl group.
  • A 4-phenyl-1,2,4-triazole core substituted with a sulfanyl group.
  • A thiophene-2-carboxamide terminal group.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S3/c30-20(26-22-25-16-9-4-5-10-17(16)34-22)14-33-23-28-27-19(29(23)15-7-2-1-3-8-15)13-24-21(31)18-11-6-12-32-18/h1-12H,13-14H2,(H,24,31)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDDXANZOGTUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazole moiety, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The triazole ring is then introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes. The final step involves coupling the benzothiazole and triazole intermediates with thiophene-2-carboxamide under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Chemical Reactions Analysis

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
The compound's structure suggests significant potential as an antimicrobial agent. The presence of the 1,2,4-triazole ring is known to enhance biological activity against various pathogens. Studies indicate that derivatives of 1,2,4-triazoles exhibit broad-spectrum antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Anticancer Properties:
Research has highlighted the potential anticancer effects of triazole derivatives. The unique structural features of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide may allow it to interact with cancer cell pathways, inhibiting cell proliferation and inducing apoptosis .

Enzyme Inhibition:
The compound may function as an enzyme inhibitor, targeting specific enzymes involved in disease pathways. For example, triazole derivatives have been studied for their ability to inhibit fungal cytochrome P450 enzymes, which are critical for the growth and survival of pathogenic fungi .

Agricultural Applications

Pesticidal Activity:
Given its structural motifs, this compound may also find applications in agriculture as a pesticide or fungicide. The benzothiazole and triazole moieties are known for their roles in enhancing the efficacy of agrochemicals against plant pathogens . Research into similar compounds has shown promising results in controlling phytopathogenic bacteria and fungi.

Plant Growth Regulation:
There is potential for this compound to act as a plant growth regulator. Compounds with similar structures have been investigated for their ability to modulate plant growth responses, potentially improving crop yields and stress resistance .

Material Science

Polymer Applications:
The unique chemical properties of this compound may allow it to be incorporated into polymers for enhanced material properties. Triazole-containing polymers have been studied for their thermal stability and mechanical strength .

Corrosion Inhibition:
Triazole derivatives are also recognized for their potential as corrosion inhibitors in metal protection applications. The ability of these compounds to form protective films on metal surfaces can prevent corrosion in various industrial settings .

Case Study 1: Antimicrobial Efficacy

A study evaluated several triazole derivatives against common bacterial strains. Among them, a derivative similar to N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-pheny... demonstrated an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics like gentamicin and ciprofloxacin .

Case Study 2: Anticancer Activity

Research focusing on triazole compounds revealed that certain derivatives could inhibit the growth of cancer cell lines significantly. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . The triazole ring can enhance the binding affinity to these enzymes, leading to potent antibacterial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound’s benzothiazole-triazole-thiophene scaffold is distinct from simpler thiazole-thiophene hybrids (e.g., and ), which lack the triazole spacer and benzothiazole group.
  • Synthetic approaches for analogues frequently employ HATU-mediated coupling (common in carboxamide bond formation) , suggesting similar strategies for the target compound.

Physicochemical and Spectral Properties

Table 2: Spectroscopic and Analytical Data
Compound Name Key Spectral Data Purity/Stability Reference
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ¹H NMR (DMSO-d6): δ 8.51 (s, 1H, thiazole), 7.90–7.30 (m, aromatic); LCMS m/z 452.1 [M+H]⁺ 42% purity (crude); stability under column chromatography
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ¹H NMR (CDCl3): δ 8.21 (s, 1H, nitro-thiophene), 6.95–7.40 (m, difluorophenyl) 99.05% purity; stable in DMSO
5-Amino-3-methyl-4-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide IR: 3320 cm⁻¹ (NH), 1680 cm⁻¹ (C=O); ¹H NMR (DMSO-d6): δ 2.21 (s, CH3), 6.20 (s, thiophene) Stable in ethanol; melting point 208–210°C
Target Compound (Inferred) Expected IR: ~1660–1680 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S); ¹H NMR: δ 7.50–8.20 (benzothiazole/triazole) Likely requires purification via silica/neutral alumina -

Key Observations :

  • The absence of C=O stretches in triazole-thiones (e.g., , ~1247–1255 cm⁻¹ for C=S) differentiates them from carboxamide-containing analogues like the target compound .
  • Purity challenges are noted for nitrothiophene derivatives (42% in ), suggesting the target compound may require optimized chromatography.

Biological Activity

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of structural motifs:

  • Benzothiazole moiety : Known for enhancing pharmacological effects.
  • Triazole ring : Associated with various biological activities including antimicrobial and anticancer properties.
  • Thiophene carboxamide : Contributes to the compound's stability and bioactivity.

The molecular formula is C19H18N4O2S3C_{19}H_{18}N_{4}O_{2}S_{3}, indicating a complex structure conducive to diverse interactions with biological targets.

Research indicates that the biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The triazole ring can interact with specific enzymes involved in pathogen metabolism or human disease pathways, potentially leading to inhibition or modulation of these targets.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens by disrupting cellular processes.
  • Anticancer Activity : The presence of the benzothiazole moiety is linked to enhanced anticancer efficacy.

Antimicrobial Activity

A study highlighted the antimicrobial potential of triazole derivatives, showing that compounds similar to this compound exhibited significant activity against both drug-sensitive and drug-resistant Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics such as vancomycin and ciprofloxacin .

Anticancer Activity

In vitro studies demonstrated that derivatives containing the triazole moiety could inhibit the growth of various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines . These findings suggest a promising avenue for developing new anticancer agents based on the triazole scaffold.

Study 1: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of compounds derived from the triazole scaffold against a panel of pathogens. The results indicated that certain modifications in the phenyl groups significantly enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), achieving MIC values as low as 0.046 μM .

Study 2: Structure-Activity Relationship (SAR)

Research focused on understanding the SAR of triazole derivatives revealed that electron-donating groups on the phenyl ring at specific positions greatly influenced biological activity. For instance, substituents at C-3 position were crucial for exerting high antimicrobial activity, while longer alkyl chains on other positions led to decreased efficacy .

Data Summary Table

Activity TypeCompound StructureMIC/IC50 ValuesReference
AntimicrobialTriazole derivatives similar to target compoundMIC: 0.046 μM (MRSA)
AnticancerTriazole-containing compoundsIC50: 2.38–8.13 μM
Enzyme InhibitionInteraction studies with specific enzymesVaries by target

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

  • Thiadiazole/triazole ring formation : Reacting thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., NaOH) to form the heterocyclic core .
  • Functionalization : Introducing substituents via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic substitution for sulfanyl linkages .
  • Final assembly : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the thiophene-2-carboxamide moiety . Optimization : Yield and purity depend on solvent polarity (DMF or ethanol), temperature control (0–5°C for sensitive steps), and catalysts like Pd(PPh₃)₄ for cross-coupling .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the benzothiazole ring appear as doublets near δ 7.5–8.5 ppm .
  • IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S-C linkage) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns identifying key moieties (e.g., loss of thiophene-CO group at m/z ~120) .

Advanced Research Questions

Q. How can computational methods predict this compound’s bioactivity and target interactions?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or kinase targets). The benzothiazole moiety may bind to hydrophobic pockets via π-π stacking .
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with observed bioactivity. For example, electron-withdrawing groups on the phenyl ring enhance antimicrobial potency in analogous thiadiazoles .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the carboxamide and Arg120 in target proteins) .

Q. How do structural modifications influence biological activity?

Substituent Position Observed Effect Reference
-CF₃Benzamide ring↑ Anticancer activity (IC₅₀ reduced by 40%)
4-MethoxyphenylThiadiazole-S-link↓ Cytotoxicity, ↑ solubility in PBS
MethylthiopheneTriazole-CH₂ groupEnhanced biofilm inhibition (Staph. aureus)

Methodological insight : Replace substituents via reductive amination or click chemistry, then validate using MIC assays or MTT cytotoxicity screens .

Q. How can contradictory bioactivity data be resolved?

  • Case example : Discrepancies in IC₅₀ values for antitumor activity may arise from assay conditions (e.g., serum concentration in cell culture). Standardize protocols using NCI-60 cell lines and ATP-based viability assays .
  • Statistical analysis : Apply ANOVA to compare results across studies, considering variables like solvent (DMSO vs. saline) or exposure time (24h vs. 48h) .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating antimicrobial potential?

  • Broth microdilution : Determine MIC against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains .
  • Time-kill kinetics : Monitor bacterial viability over 24h at 2× MIC to assess bactericidal vs. bacteriostatic effects .
  • Biofilm inhibition : Use crystal violet staining on polystyrene plates to quantify biofilm reduction .

Q. Which strategies improve solubility and bioavailability?

  • Co-crystallization : Screen with succinic acid or PEG-4000 to enhance aqueous solubility .
  • Prodrug design : Convert the carboxamide to a methyl ester for improved intestinal absorption, then hydrolyze in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, validated via dialysis membrane studies .

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